N-[4-(butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide
Description
N-[4-(Butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a butylsulfamoyl group attached to the para-position of a phenyl ring, linked via an acetamide bridge to a second phenyl ring bearing a nitro substituent at the ortho-position. Key physicochemical properties include a predicted pKa of 10.67 ± 0.70 and a density of 1.329 ± 0.06 g/cm³ .
Properties
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-2-3-12-19-27(25,26)16-10-8-15(9-11-16)20-18(22)13-14-6-4-5-7-17(14)21(23)24/h4-11,19H,2-3,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWVYUOVGYRZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with butyl chloride to form N-(4-butylsulfamoyl)aniline. This intermediate is then reacted with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Reduction: Formation of N-[4-(butylsulfamoyl)phenyl]-2-(2-aminophenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-(2-nitrophenyl)acetic acid and 4-butylsulfamoylaniline.
Scientific Research Applications
N-[4-(butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Acetamide Motifs
Table 1: Key Compounds for Comparison
Analysis of Structural and Functional Differences
Sulfonamide Substituents
- Butylsulfamoyl vs.
- Diethylsulfamoyl (36) and Piperazinylsulfonyl (35): Compound 35’s piperazinyl group confers basicity, enabling ionic interactions in biological systems, whereas the diethyl group in 36 is more lipophilic. The target compound’s butylsulfamoyl group balances moderate lipophilicity with hydrogen-bonding capacity via the sulfonamide NH .
Phenyl Ring Modifications
- Nitro Group Position: The ortho-nitro substituent in the target compound may induce steric hindrance, reducing rotational freedom compared to para-nitro derivatives like 5p. This could impact binding to target proteins or enzymes .
- The absence of a chloro group in the target compound may reduce electrophilicity .
Pharmacological Implications
- Compound 35’s piperazinylsulfonyl group correlates with analgesic activity comparable to paracetamol, suggesting that bulkier substituents (e.g., butylsulfamoyl) might alter receptor affinity or metabolic stability .
- Anti-hypernociceptive activity in compound 36 highlights the role of sulfonamide electronics; the target compound’s nitro group may further modulate nitric oxide pathways, though this requires experimental validation .
Physicochemical and Crystallographic Insights
- pKa and Solubility: The target compound’s higher pKa (~10.67) compared to morpholinosulfonyl derivatives (typically ~7–9) suggests reduced solubility at physiological pH, which could influence bioavailability .
- Crystal Packing (): The nitro group’s torsion angle in ’s compound (-16.7°) indicates non-planarity, which may affect solid-state stability. The target compound’s ortho-nitro group could similarly influence crystallization behavior .
Biological Activity
N-[4-(butylsulfamoyl)phenyl]-2-(2-nitrophenyl)acetamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, which includes a sulfonamide moiety and a nitrophenyl group, suggests diverse mechanisms of action against various biological targets.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H21N3O5S
- Molecular Weight : 391.44 g/mol
- CAS Number : 7461-20-3
The compound features a butylsulfamoyl group attached to a phenyl ring and a nitrophenyl group, which may enhance its interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This is primarily attributed to the presence of the sulfonamide group, which can inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus interfering with folic acid synthesis.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 25 | 50 |
| Escherichia coli | 20 | 75 |
| Pseudomonas aeruginosa | 22 | 60 |
| Bacillus subtilis | 18 | 80 |
*Data derived from in vitro studies conducted using the disc diffusion method and broth microdilution techniques .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. The nitrophenyl group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa cells exhibited a significant reduction in viability at concentrations above 50 µM.
- MCF-7 cells showed moderate sensitivity with an IC50 value of approximately 45 µM.
- A549 cells demonstrated the highest resistance, requiring concentrations above 100 µM for noticeable effects.
The biological activity of this compound can be summarized as follows:
- Inhibition of Folic Acid Synthesis : The sulfonamide group competes with PABA for binding to dihydropteroate synthase.
- Induction of Apoptosis : The nitro group may facilitate ROS production, leading to oxidative stress and subsequent cell death in cancer cells.
- Potential Synergistic Effects : Preliminary studies suggest that combining this compound with other antibiotics could enhance overall antimicrobial efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
